1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
The compound “1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine” belongs to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms besides carbon, such as sulfur, oxygen or nitrogen . These compounds are widely used in medicinal chemistry due to their varied biological activities .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through condensation reactions . The synthesis of these compounds often involves the reaction of a cyclic or acyclic precursor with a suitable reagent .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a pyrazole ring attached to a pyridine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom .Scientific Research Applications
Synthesis and Characterization of Pyrazole Derivatives
A study by Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1H-pyrazole-3-carboxylate. These compounds were analyzed using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The biological activity against breast cancer and microbes was confirmed, indicating potential pharmacophore sites for antitumor, antifungal, and antibacterial activities Titi et al., 2020.
Development of Fluorescent Sensors
Mac et al. (2010) synthesized a novel fluorescent dye, bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1), which acts as a sensor for the fluorescence detection of small inorganic cations. This compound demonstrates the mechanism of electron transfer from the electron-donative part of the molecule to the acceptor part, which is retarded upon complexation with inorganic cations, making it an effective sensor Mac et al., 2010.
Efficient Synthesis of Heterocyclic Compounds
A research by Shi et al. (2010) focused on the synthesis of 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines using 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones in ionic liquid without any catalyst. This method provides an environmentally benign procedure with high yields, showcasing the versatility of 1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine in synthesizing heterocyclic compounds Shi et al., 2010.
Novel Multicomponent Synthesis
Rahmani et al. (2018) reported an efficient synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica. This methodology highlights the use of 3-methyl-1H-pyrazole-5-amine as a key component in creating complex heterocyclic structures under microwave irradiation and solvent-free conditions Rahmani et al., 2018.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, such as tyrosine-protein kinase syk .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
properties
IUPAC Name |
2-methyl-5-pyridin-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)6-8(12-13)7-4-2-3-5-11-7/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVAOFOJAQWKJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536894 | |
Record name | 1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
92406-50-3 | |
Record name | 1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00536894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.